molecular formula C17H16N4O2 B12510886 N-(4-quinolinoyl)glycyl-(2-cyanopyrrolidine)

N-(4-quinolinoyl)glycyl-(2-cyanopyrrolidine)

Cat. No.: B12510886
M. Wt: 308.33 g/mol
InChI Key: MTHMMXFBHKGAAI-UHFFFAOYSA-N
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Description

N-[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]quinoline-4-carboxamide is a synthetic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and a cyano group, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]quinoline-4-carboxamide typically involves the reaction of quinoline-4-carboxylic acid with 2-cyano-N-(2-oxoethyl)pyrrolidine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]quinoline-4-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form various derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyano group can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The cyano group can also participate in various biochemical pathways, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]quinoline-4-carboxamide is unique due to its combination of a quinoline core and a cyano group, which provides a versatile platform for chemical modifications and enhances its biological activity.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

N-[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]quinoline-4-carboxamide

InChI

InChI=1S/C17H16N4O2/c18-10-12-4-3-9-21(12)16(22)11-20-17(23)14-7-8-19-15-6-2-1-5-13(14)15/h1-2,5-8,12H,3-4,9,11H2,(H,20,23)

InChI Key

MTHMMXFBHKGAAI-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C2=CC=NC3=CC=CC=C23)C#N

Origin of Product

United States

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